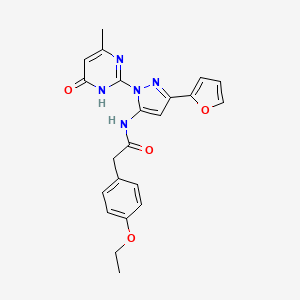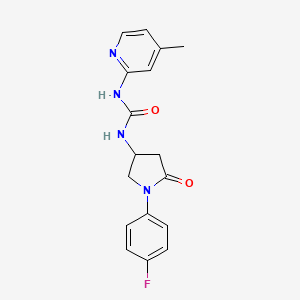
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea, also known as PF-06463922, is a small molecule inhibitor that is being studied for its potential use in the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
科学的研究の応用
Role in Orexin Receptor Mechanisms
Research has highlighted the significance of orexin receptors in modulating feeding, arousal, stress, and substance abuse behaviors. A study conducted by Piccoli et al. (2012) explored the effects of different orexin receptor antagonists, including compounds similar to the mentioned urea derivative, in a binge eating model in female rats. The study suggests that selective antagonism at orexin-1 receptors could represent a novel pharmacological approach to treating eating disorders with a compulsive component, shedding light on the potential therapeutic applications of urea derivatives in neuropsychopharmacology (Piccoli et al., 2012).
Hydrogen Bonding and Complex Formation
Another aspect of scientific research involving urea derivatives focuses on their conformational behavior and ability to form hydrogen-bonded complexes. A study by Corbin et al. (2001) detailed the synthesis and conformational studies of heterocyclic ureas, investigating their unfolding to form multiply hydrogen-bonded complexes. This research provides insights into the structural and binding properties of urea derivatives, which could be valuable in the development of self-assembling materials and the study of molecular interactions (Corbin et al., 2001).
Inhibition and Enzyme Activity Studies
The urea compound's structural framework has been utilized in studies exploring enzyme inhibition and interaction. Chien et al. (2004) investigated the substituent effects on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation, contributing to the understanding of molecular recognition and enzyme inhibition mechanisms. Such research underscores the utility of urea derivatives in probing biochemical pathways and developing enzyme inhibitors (Chien et al., 2004).
Material Science and Polymer Chemistry
Urea derivatives are also being explored in material science for the development of novel polymers and materials. Research by Mallakpour and Raheno (2003) on the synthesis and characterization of new polyureas based on 4-(4′-aminophenyl)urazole demonstrates the compound's relevance in creating materials with specific properties, such as high thermal stability and unique structural features. This area of research holds potential for advancements in materials engineering and design (Mallakpour & Raheno, 2003).
特性
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-11-6-7-19-15(8-11)21-17(24)20-13-9-16(23)22(10-13)14-4-2-12(18)3-5-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBJZEZRHBENBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate](/img/structure/B2918777.png)

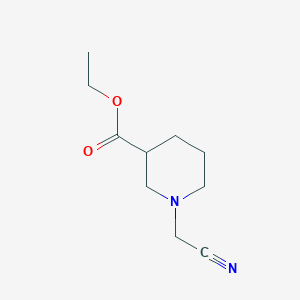
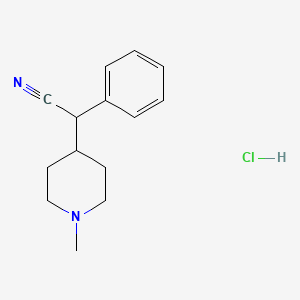
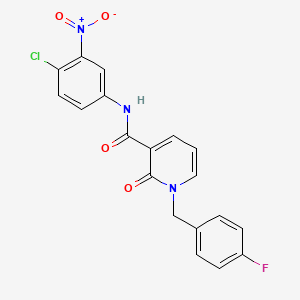
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918784.png)
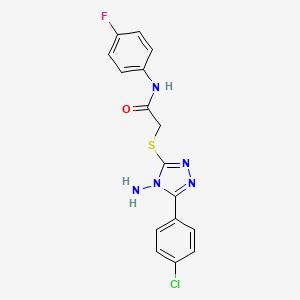
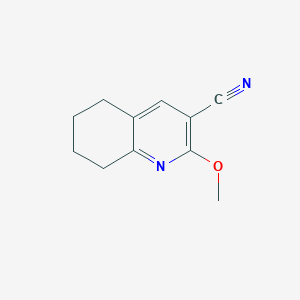


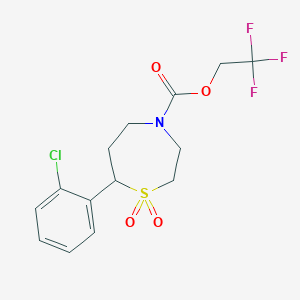

![3-isopropylindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2918797.png)
